The Role of DL-Cystathionine Dihydrochloride in Biochemical Research: A Technical Guide
The Role of DL-Cystathionine Dihydrochloride in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Cystathionine dihydrochloride (B599025), a stable salt form of the non-proteinogenic amino acid cystathionine (B15957), serves as a critical intermediate in the transsulfuration pathway. This pathway is central to sulfur-containing amino acid metabolism, governing the synthesis of cysteine from homocysteine. As a key metabolite, DL-cystathionine dihydrochloride is indispensable for in vitro studies of the enzymes that regulate this pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Dysregulation of this pathway is implicated in various pathologies, including homocystinuria, cardiovascular diseases, and neurodegenerative disorders, making DL-cystathionine dihydrochloride a vital tool for researchers in drug discovery and development. This guide provides an in-depth overview of the function of DL-cystathionine dihydrochloride, detailed experimental protocols for its use, and a summary of key quantitative data related to the enzymes that metabolize it.
Introduction: The Transsulfuration Pathway and the Central Role of Cystathionine
The transsulfuration pathway is a metabolic route that facilitates the conversion of homocysteine to cysteine. This process is crucial for the regulation of homocysteine levels, a known risk factor for cardiovascular disease, and for the de novo synthesis of cysteine, a precursor for the major intracellular antioxidant, glutathione. The pathway is primarily active in the liver and kidneys.
The formation and cleavage of cystathionine are the central reactions of this pathway, catalyzed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes:
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Cystathionine β-Synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine.
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Cystathionine γ-Lyase (CSE or CTH): This enzyme catalyzes the subsequent cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
DL-Cystathionine dihydrochloride provides a stable and soluble source of cystathionine for studying the kinetics and inhibition of these enzymes, as well as for investigating the overall flux and regulation of the transsulfuration pathway.
Biochemical Function of DL-Cystathionine
DL-Cystathionine itself does not have a direct physiological function but exists as a critical intermediate metabolite. Its primary role is to act as a substrate for cystathionine γ-lyase (CSE), which in turn produces cysteine. This function is vital for:
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Cysteine Biosynthesis: Providing the sole de novo pathway for cysteine synthesis in mammals.
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Homocysteine Homeostasis: Facilitating the irreversible removal of homocysteine from the methionine cycle.
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Glutathione Production: Supplying the cysteine necessary for the synthesis of glutathione, a key antioxidant.
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Hydrogen Sulfide (B99878) (H₂S) Generation: Cysteine, the product of cystathionine cleavage, can be a substrate for H₂S production by both CBS and CSE. H₂S is a gaseous signaling molecule with roles in vasodilation, neuromodulation, and cytoprotection.
The dihydrochloride salt form enhances the stability and solubility of cystathionine, making it suitable for use in aqueous buffers for a variety of in vitro experimental applications.
Quantitative Data: Enzyme Kinetics and Inhibition
The study of CBS and CSE is fundamental to understanding the transsulfuration pathway. DL-Cystathionine is a key reagent in the characterization of these enzymes.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are critical parameters for understanding enzyme-substrate interactions.
| Enzyme | Substrate(s) | Kₘ (mM) | Vₘₐₓ (units/mg) | kcat (s⁻¹) | Source(s) |
| Human Cystathionine γ-Lyase | L-Cystathionine | 0.5 | 2.5 | 1.9 | [1][2] |
| Yeast Cystathionine β-Synthase | L-Cystathionine (reverse reaction) | 0.083 | - | 0.56 | [3] |
| Yeast Cystathionine β-Synthase | L-Serine + L-Homocysteine | 1.2 (L-Ser) | - | - | [3] |
Note: "units/mg" refers to the specific activity of the enzyme. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.
Inhibitor IC₅₀ Values
Inhibitors of CBS and CSE are crucial tools for studying the physiological roles of the transsulfuration pathway. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Source(s) |
| Aminooxyacetic acid (AOAA) | CBS | 8.5 ± 0.7 | [4][5] |
| Aminooxyacetic acid (AOAA) | CSE | 1.1 ± 0.1 | [4][5] |
| β-cyanoalanine (BCA) | CSE | 14 ± 0.2 | [4][5] |
| D,L-Propargylglycine (PAG) | CSE | 40 ± 8 | [4][5] |
| L-Aminoethoxyvinylglycine (AVG) | CSE | Potent, low µM | [4] |
| Hydroxylamine | CSE | 60-fold more selective for CSE than CBS | [4] |
| Trifluoroalanine | CBS | 4-fold more selective for CBS than CSE | [4] |
| Oxamic hydrazide 1 | CSE | 13 ± 1 | [6] |
| Na₂S₂ | CSE | ~20 | [7] |
| Na₂S₃ | CSE | ~7 | [7] |
| Na₂S₄ | CSE | ~5 | [7] |
Experimental Protocols
DL-Cystathionine dihydrochloride is a key reagent in various experimental procedures to assess the function of the transsulfuration pathway.
Coupled Enzyme Assay for Cystathionine β-Synthase (CBS) Activity
This method indirectly measures CBS activity by quantifying the cysteine produced from the sequential action of CBS and CSE.
Principle: CBS synthesizes cystathionine from homocysteine and serine. An excess of CSE is added to the reaction to immediately convert the produced cystathionine into cysteine, which is then detected colorimetrically.
Materials:
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DL-Homocysteine
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L-Serine
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Pyridoxal-5'-phosphate (PLP)
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Recombinant Cystathionine γ-Lyase (CSE)
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Ninhydrin (B49086) reagent
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Tris-HCl buffer (pH 8.6)
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Sample containing CBS (e.g., cell lysate, purified enzyme)
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DL-Cystathionine dihydrochloride (for standard curve)
Procedure:
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, L-serine, DL-homocysteine, and PLP.
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Enzyme Addition: Add the sample containing CBS and an excess of CSE to the reaction mixture.
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Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
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Reaction Termination: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
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Cysteine Detection: Add ninhydrin reagent and heat the samples. The reaction between cysteine and ninhydrin produces a colored product.
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Spectrophotometry: Measure the absorbance at 560 nm.
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Quantification: Determine the concentration of cysteine produced by comparing the absorbance to a standard curve generated with known concentrations of DL-Cystathionine (which will be fully converted to cysteine by CSE).
Methylene (B1212753) Blue Assay for H₂S Production from Cystathionine
This assay is used to measure the activity of CSE by detecting the production of hydrogen sulfide from cysteine, which is generated from cystathionine.
Principle: H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which has a strong absorbance at 670 nm.
Materials:
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DL-Cystathionine dihydrochloride
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Recombinant CSE or sample containing CSE
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PLP
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Phosphate (B84403) buffer (pH 8.2)
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Zinc acetate
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N,N-dimethyl-p-phenylenediamine sulfate (B86663) in HCl
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Ferric chloride in HCl
Procedure:
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Reaction Setup: In a reaction vessel, combine the phosphate buffer, PLP, and DL-Cystathionine dihydrochloride.
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Enzyme Addition: Initiate the reaction by adding the CSE-containing sample.
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Incubation: Incubate at 37°C in a shaking water bath.
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H₂S Trapping: Terminate the reaction and trap the produced H₂S by adding zinc acetate, which forms zinc sulfide.
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Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the mixture.
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Incubation: Allow the color to develop in the dark at room temperature.
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Spectrophotometry: Measure the absorbance at 670 nm.
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Quantification: Calculate the H₂S concentration using a standard curve prepared with NaHS.[8]
LC-MS/MS for Quantitative Analysis of Transsulfuration Pathway Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites in the transsulfuration pathway, including cystathionine.
Principle: Cell or tissue extracts are prepared and separated by liquid chromatography. The eluted metabolites are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.
General Workflow:
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Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer, followed by protein precipitation (e.g., with methanol (B129727) or perchloric acid).
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Chromatographic Separation: Inject the supernatant onto an appropriate LC column (e.g., a reverse-phase C18 or HILIC column) to separate the metabolites.
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Mass Spectrometry Analysis: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
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Data Analysis: Quantify the metabolites by comparing the peak areas to those of stable isotope-labeled internal standards.
Visualizations: Pathways and Workflows
The Transsulfuration Pathway
Caption: The central role of Cystathionine in the Transsulfuration Pathway.
Experimental Workflow for CBS Activity Assay
Caption: Workflow for the coupled enzyme assay to determine CBS activity.
Conclusion
DL-Cystathionine dihydrochloride is an essential tool for researchers investigating sulfur amino acid metabolism and its role in health and disease. Its function as the central intermediate in the transsulfuration pathway makes it indispensable for characterizing the activity of cystathionine β-synthase and cystathionine γ-lyase. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals aiming to further elucidate the complexities of this vital metabolic pathway and to identify novel therapeutic targets for a range of associated disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
